molecular formula C18H16N4O2 B12588237 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- CAS No. 645417-90-9

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-

Cat. No.: B12588237
CAS No.: 645417-90-9
M. Wt: 320.3 g/mol
InChI Key: OXFROLTUDVQDRA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as methoxy groups, a methyl group, and a pyridinyl group.

Preparation Methods

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

645417-90-9

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

7,8-dimethoxy-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H16N4O2/c1-10-16-18(22-21-10)12-9-15(24-3)14(23-2)8-11(12)17(20-16)13-6-4-5-7-19-13/h4-9H,1-3H3,(H,21,22)

InChI Key

OXFROLTUDVQDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC(=C(C=C3C(=N2)C4=CC=CC=N4)OC)OC

Origin of Product

United States

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